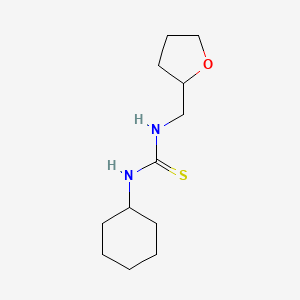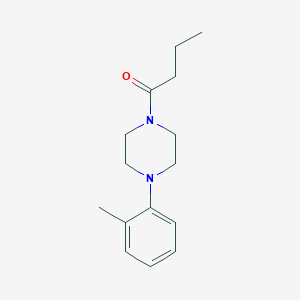
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as CTU, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTU is a thiourea derivative that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it has been suggested that N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea may inhibit the activity of certain enzymes involved in cell growth and proliferation. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the levels of certain enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to increase the levels of certain proteins involved in apoptosis, including caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a relatively stable compound and can be easily synthesized in good yields. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to exhibit low toxicity in animal models. However, N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has some limitations for lab experiments. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a relatively new compound, and its properties and applications are not fully understood. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea also requires further testing to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea research. One area of research is the development of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea as a potential anti-tumor agent. Further studies are needed to determine the efficacy and safety of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea in animal models and humans. Another area of research is the investigation of the mechanism of action of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea. Further studies are needed to determine how N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea inhibits the growth of cancer cells and induces apoptosis. Additionally, further studies are needed to determine the potential applications of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea in other fields, including inflammation and neurodegenerative diseases.
Méthodes De Synthèse
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea can be synthesized using different methods, including the reaction of cyclohexylamine with tetrahydro-2-furanylmethyl isothiocyanate. Other methods involve the reaction of cyclohexylamine with carbon disulfide followed by treatment with tetrahydro-2-furanylmethyl chloride. The synthesis of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a relatively simple process, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit various scientific research applications, including its potential use as an anti-tumor agent. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells, including those of the liver, colon, and lung. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to exhibit anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h10-11H,1-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDNSQGCNZJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5194955.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)


![1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5194998.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5195000.png)
![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5195005.png)
![methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5195008.png)
methanol](/img/structure/B5195011.png)
![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
